Delcasertib, also known as KAI-9803 or BMS-875944, is a potent and selective inhibitor of delta-protein kinase C (δPKC). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and cancer. Delcasertib is designed to modulate the activity of protein kinase C delta, which plays a crucial role in various cellular processes, including apoptosis and cell proliferation.
Delcasertib is classified as a synthetic peptide inhibitor. It is derived from the δV1-1 portion of δPKC, which is conjugated to a cell-penetrating peptide derived from the human immunodeficiency virus type 1 transactivator protein (TAT47–57) via a disulfide bond. This structure allows it to effectively penetrate cellular membranes and exert its pharmacological effects. The compound is available for research purposes from various suppliers, with prices varying based on quantity, ranging from $213 for 1 mg to $2,180 for 100 mg .
The synthesis of Delcasertib involves several key steps:
Delcasertib has a complex molecular structure characterized by its large size and specific functional groups:
The structure includes multiple arginine residues that enhance its ability to cross cellular membranes due to their positive charge, which interacts favorably with negatively charged phospholipid membranes .
Delcasertib's chemical reactions primarily involve its interaction with δPKC:
The mechanism of action of Delcasertib involves several steps:
Delcasertib exhibits several notable physical and chemical properties:
Delcasertib has potential applications across various scientific fields:
This design exploits the structural heterogeneity among PKC isoforms. Unlike conventional PKC isoforms (α, βI, βII, γ), δ-PKC belongs to the novel PKC subfamily (nPKC), characterized by calcium-independent but diacylglycerol (DAG)-dependent activation. The δ isoform is ubiquitously expressed but exhibits heightened activity in ischemic myocardium, where it:
Table 1: Key PKC Isoforms and Their Roles in Myocardial Pathophysiology
Isoform | Classification | Activation Mechanism | Role in IRI |
---|---|---|---|
δ (Delta) | Novel (nPKC) | DAG-dependent | Pro-apoptotic, mPTP opening, ROS amplification |
ε (Epsilon) | Novel (nPKC) | DAG-dependent | Cardioprotective, LIM domain-mediated signaling |
α (Alpha) | Conventional (cPKC) | Calcium/DAG-dependent | Neutrophil infiltration, contractile dysfunction |
β (Beta) | Conventional (cPKC) | Calcium/DAG-dependent | Microvascular permeability, edema |
The selectivity of Delcasertib for δ-PKC over other isoforms (e.g., ε-PKC, which has cardioprotective effects) is critical, as pan-PKC inhibitors demonstrate off-target toxicity and limited efficacy [6]. Preclinical studies confirm Delcasertib inhibits δ-PKC translocation to mitochondria and other subcellular compartments within 15–30 minutes of administration, reducing infarct size by 40–60% in rodent ischemia-reperfusion models [7] [9].
The development of Delcasertib emerged from three decades of research into PKC’s role in ischemia-reperfusion injury (IRI). Key milestones include:
The PROTECTION AMI trial (2014) represented the pivotal phase II assessment. This multicenter, double-blind study randomized 1,010 anterior STEMI patients to placebo or three Delcasertib doses (50, 150, or 450 mg/h) infused during percutaneous coronary intervention (PCI). Despite robust preclinical data, the trial failed its primary endpoint: no significant differences in creatine kinase-MB area-under-the-curve (CK-MB AUC) were observed between groups (median AUC: placebo 5156 vs. 4419–5253 ng·h/mL in Delcasertib arms). Secondary endpoints (infarct size, ST-segment recovery, LVEF at 3 months) similarly showed no benefit [3].
Table 2: Key Clinical Trials of δ-PKC Inhibitors in STEMI
Trial | Phase | Population | Intervention | Primary Outcome | Result |
---|---|---|---|---|---|
PROTECTION AMI | II | 1,010 anterior STEMI | Delcasertib (3 doses) vs. placebo | CK-MB AUC | No significant reduction |
DANAMI-3-iPOST | III | 1,234 STEMI | Ischemic postconditioning | Death/HF hospitalization | No benefit |
CIRCUS | II | 791 STEMI | Cyclosporine A | Infarct size (MRI) | No reduction |
EMBRACE STEMI | II | 118 STEMI | Elamipretide | Infarct size (SPECT) | No reduction |
The disconnect between preclinical success and clinical failure stemmed from several factors:
Despite Delcasertib’s clinical setbacks, fundamental questions about PKC modulation remain unresolved:
Gap 1: Context-Dependent δ-PKC Signaling
δ-PKC exhibits paradoxical roles across cell types and disease stages. In cardiomyocytes, it is pro-apoptotic during acute IRI but promotes survival in chronic remodeling. Conversely, in endothelial cells, δ-PKC inhibition exacerbates inflammation by enhancing ICAM-1 expression [6] [8]. Future inhibitors require cell-type specificity, potentially via nanoparticle-based targeting or dual-action molecules that preserve endothelial δ-PKC function.
Gap 2: Mitochondrial Dynamics and Organelle Crosstalk
Gap 3: Biomarker-Driven Patient Selection
No biomarkers exist to identify patients with δ-PKC-dominant IRI. Serum levels of the mPTP’s C subunit correlate with poor reperfusion outcomes and may enrich responsive populations [2]. Similarly, genetic variants in PRKCD (encoding δ-PKC) could predict therapeutic response.
Table 3: Promising Combination Strategies for δ-PKC Inhibition
Combination Approach | Rationale | Evidence |
---|---|---|
δ-PKC inhibitor + mPTP desensitizer (e.g., TRO40303) | Synergistically blocks mPTP opening at reperfusion | Cyclosporine + Delcasertib reduced infarct size by 68% in rats vs. 40% alone |
δ-PKC inhibitor + ROS scavenger (e.g., N-acetylcysteine) | Counteracts residual oxidative stress | NACIAM trial showed reduced infarct size with NAC/nitroglycerin |
δ-PKC inhibitor + exosome therapy | Enhances mitochondrial quality control | Exosomes boost mitophagy, complementing δ-PKC inhibition |
Gap 4: Pharmacokinetic Optimization
Delcasertib’s rapid tissue distribution (Tmax <30 min) but short half-life (<2h) may be inadequate for sustained mPTP inhibition. Reversible TAT linkage limits cardiac residence time; non-peptidic small molecules (e.g., δV1-1 mimetics) or modified release formulations could improve kinetics [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: